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Monodecyl Phthalate-d4

Cat. No.: B1152476
M. Wt: 310.42
Attention: For research use only. Not for human or veterinary use.
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Description

Contextualization of Monodecyl Phthalate (B1215562) within Long-Chain Phthalate Research

Phthalates, or phthalate diesters, are synthetic chemicals characterized as diesters of 1,2-benzenedicarboxylic acid (phthalic acid). mdpi.comumweltbundesamt.de Their chemical structure consists of a benzene (B151609) ring with two ester groups in the ortho position, attached to identical or different alkyl or aryl chains. mdpi.com These parent diester compounds are not static; upon entering a biological system, they are rapidly metabolized. hhearprogram.org The primary metabolic pathway involves the hydrolysis of one of the two ester bonds, a transformation often catalyzed by intestinal lipases and esterases, to form the corresponding hydrolytic monoester metabolite. mdpi.comnih.govindustrialchemicals.gov.au

For example, Di-n-decyl Phthalate (DNDP), a long-chain phthalate, is metabolized into its monoester counterpart, Monodecyl Phthalate. The analysis of these monoester metabolites in biological matrices, particularly urine, is considered a reliable method for assessing human exposure to the parent phthalate compounds. hhearprogram.orgnih.gov This is because monoesters are the direct result of in-vivo metabolism, whereas the detection of parent diesters in a sample can sometimes be attributed to external contamination during the collection or analysis process. nih.gov Some phthalates, such as the widely studied di-2-ethylhexyl phthalate (DEHP), undergo further secondary metabolism, including oxidation, creating additional biomarkers for exposure assessment. mdpi.com

Long-chain phthalates, also known as high molecular weight (HMW) phthalates, are those with alkyl side-chains of seven to thirteen carbon atoms. nih.gov Compounds such as di-iso-nonyl phthalate (DiNP) and di-iso-decyl phthalate (DiDP) are primarily used as plasticizers to impart flexibility and durability to polyvinyl chloride (PVC) products. umweltbundesamt.demdpi.com Because they are not covalently bonded to the polymer matrix, these phthalates can leach, migrate, or volatilize from consumer products into the environment. researchgate.net Consequently, they have become ubiquitous environmental contaminants detected in various media, including air, water, sediment, and house dust, with dietary intake also being a significant route of human exposure. canada.cafrontiersin.org

The significance of studying long-chain phthalate metabolites lies in their utility as biomarkers for assessing human exposure and understanding potential health risks. mdpi.com The presence of metabolites like Monodecyl Phthalate in urine provides a direct measure of the amount of the parent compound that has been absorbed and processed by the body. hhearprogram.org While many long-chain phthalates are considered to have low toxicity potential, ongoing research continues to investigate their biological activity, including potential endocrine-disrupting effects. canada.cacanada.ca Monitoring these metabolites in environmental and biological systems is crucial for exposure assessment, understanding their environmental fate, and informing public health regulations. canada.ca

Significance of Deuterated Analogues in Chemical Metrology and Environmental Analytics

Isotope Dilution Mass Spectrometry (IDMS) is a premier analytical technique for the high-accuracy quantification of chemical substances. wikipedia.org The fundamental principle involves adding a known quantity of an isotopically labeled version of the analyte, such as Monodecyl Phthalate-d4, to the sample before any processing or extraction steps. wikipedia.orgepa.gov This labeled compound, often called a stable isotope-labeled internal standard (SIL-IS), is chemically identical to the target analyte but has a different mass due to the incorporation of heavy isotopes (e.g., Deuterium (B1214612) (²H), Carbon-13 (¹³C)). symeres.com

During analysis by mass spectrometry, the instrument distinguishes between the native (unlabeled) analyte and the SIL-IS based on their mass-to-charge ratio. annlabmed.org The quantitative analysis is based on the measured ratio of the signal from the native analyte to that of the known amount of the added SIL-IS. wikipedia.org Because the standard is added at the beginning, any loss of analyte during sample preparation, extraction, or injection will affect both the native analyte and the SIL-IS equally, meaning their ratio remains constant. annlabmed.orgmusechem.com This allows for highly accurate and precise quantification, making IDMS a definitive method in metrology and a gold standard for biomonitoring studies. wikipedia.orgfrontiersin.org

One of the most significant challenges in quantitative analysis, especially in complex biological or environmental samples, is the "matrix effect." musechem.com Matrix effects occur when other components in the sample interfere with the ionization of the target analyte in the mass spectrometer's source, leading to either suppression or enhancement of the signal and, consequently, inaccurate quantification. annlabmed.orgwaters.com

Stable isotope-labeled standards like this compound are exceptionally effective at correcting for these matrix effects. annlabmed.orgmusechem.com Because the SIL-IS is structurally and chemically almost identical to the native analyte, it behaves nearly the same way during chromatographic separation and ionization. waters.com It co-elutes with the analyte and is subjected to the same matrix-induced suppression or enhancement. annlabmed.org By using the ratio of the analyte to the SIL-IS for quantification, these variations are effectively canceled out, greatly improving the accuracy and reproducibility of the results. musechem.comnih.gov This ability to compensate for both physical losses during sample preparation and variability from matrix effects makes SIL-IS essential for robust and reliable analytical methods in clinical and environmental laboratories. nih.govnih.govchromatographyonline.com

Historical Development of Analytical Approaches for Phthalate Metabolites

The analytical methods for detecting phthalates and their metabolites have evolved significantly over the past few decades. Early approaches often relied on gas chromatography (GC) and liquid chromatography (LC) with less specific detectors like flame ionization (FID) or ultraviolet (UV) detectors. mdpi.comresearchgate.net While useful, these methods could suffer from interferences, especially in complex matrices.

A major advancement was the coupling of chromatography with mass spectrometry (MS), leading to the powerful techniques of GC-MS and LC-MS. mdpi.comrestek.comresearchgate.net The mass spectrometer acts as a highly selective and sensitive detector, allowing for the identification of compounds based on their unique mass spectra, which significantly improved the reliability of phthalate analysis. restek.com Initially, many studies focused on measuring the parent phthalate diesters in various samples. However, researchers recognized that analyzing their monoester metabolites in urine provided a more accurate and less contamination-prone biomarker of human exposure. mdpi.comnih.gov

The development and availability of stable isotope-labeled standards, such as deuterated phthalate metabolites, ushered in the modern "gold standard" for quantification: isotope dilution mass spectrometry. wikipedia.orgfrontiersin.org Today, isotope dilution LC coupled with tandem mass spectrometry (LC-MS/MS) is the most widely used and trusted method for accurately measuring trace levels of phthalate metabolites in human biomonitoring studies. frontiersin.orgresearchgate.net More recent innovations include the development of non-targeted analysis (NTA) workflows using high-resolution mass spectrometry (HRMS) to screen for and identify previously unknown or uncharacterized phthalate metabolites, further expanding the understanding of human exposure. nih.govacs.org

Data Tables

Table 1: Chemical Properties of this compound This table provides a summary of the key chemical identifiers and properties for this compound.

PropertyValueSource
Analyte Name This compound lgcstandards.com
IUPAC Name 2-decoxycarbonyl-3,4,5,6-tetradeuteriobenzoic acid lgcstandards.com
CAS Number 2732762-53-5 lgcstandards.com
Molecular Formula C₁₈H₂₂D₄O₄ lgcstandards.com
Molecular Weight 310.42 (approx.) lgcstandards.com
Unlabeled CAS No. 24539-60-4 lgcstandards.com
Isotope Label Deuterium (D) lgcstandards.com

Evolution of Chromatographic and Spectrometric Techniques

The analysis of phthalates and their metabolites has evolved significantly with the advancement of separation and detection technologies. Initially, Gas Chromatography (GC) coupled with various detectors was a common method. nih.govnih.gov However, the analysis of these compounds, particularly high molecular weight phthalates, can be challenging due to their high boiling points, which may lead to decomposition during injection. researchgate.net

The advent of Liquid Chromatography (LC), especially High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC), offered a powerful alternative. mdpi.commdpi.com LC methods are noted for their high efficiency, stability, and accuracy in analyzing phthalate metabolites. mdpi.com

The coupling of these chromatographic techniques with Mass Spectrometry (MS) marked a revolutionary step forward. mdpi.com Techniques like GC-MS and particularly LC-tandem Mass Spectrometry (LC-MS/MS) have become the gold standard for their high sensitivity and specificity. mdpi.comoup.comepa.gov Tandem MS (MS/MS) is crucial for analyzing complex environmental and biological samples, as it can identify and quantify trace-level contaminants with high precision. mdpi.com Recent developments include the use of High-Resolution Mass Spectrometry (HRMS), which further enhances sensitivity and reduces risks of contamination, and the emergence of Mass Spectrometry Imaging (MSI) to visualize the spatial distribution of pollutants within tissues. nih.govchrom-china.comazolifesciences.com

Advancements in Sample Preparation Methodologies

Effective sample preparation is critical for accurate phthalate analysis, as it aims to extract and concentrate the analytes while minimizing interference from the sample matrix. researchgate.net Traditional methods like Liquid-Liquid Extraction (LLE) have been effective but often require significant amounts of organic solvents. mdpi.comchrom-china.com

Modern advancements have focused on miniaturization and automation to improve efficiency and reduce environmental impact. Solid-Phase Extraction (SPE) has become a widely adopted technique, with automated SPE systems improving reproducibility and sample throughput by eliminating human variation. nih.govchrom-china.comoup.com Innovations in SPE have led to protocols where the eluent can be directly injected for analysis without the need for drying and redissolution steps, thus preventing analyte loss. oup.com

Microextraction techniques, which are miniaturized versions of LLE, have also gained prominence. mdpi.com Methods like Dispersive Liquid-Liquid Microextraction (DLLME) and Solid-Phase Microextraction (SPME) are valued for their low solvent consumption, versatility, and environmental friendliness. mdpi.comnih.govchrom-china.com These advanced preparation techniques are essential for dealing with the low concentrations of phthalates typically found in complex matrices like food, serum, and environmental samples. researchgate.netoup.com

Rationale for Comprehensive Investigation of this compound as a Research Standard

In quantitative analytical chemistry, particularly in methods involving mass spectrometry, internal standards are essential for ensuring accuracy and precision. scioninstruments.com They help correct for variations that can occur during sample preparation, injection, and ionization. aptochem.com The ideal internal standard is a stable isotope-labeled version of the analyte of interest. scioninstruments.comaptochem.com this compound serves this exact purpose for its non-deuterated counterpart, Monodecyl Phthalate.

The use of deuterated standards like this compound is central to the isotope dilution method. epa.govnih.gov In this technique, a known quantity of the deuterated standard is added to the sample at the beginning of the analytical process. epa.gov Because the deuterated standard is chemically and physically almost identical to the native analyte, it experiences the same losses during extraction, cleanup, and the same variations in instrument response, such as ionization suppression or enhancement in the mass spectrometer. scioninstruments.comtexilajournal.com

Since the internal standard and the analyte co-elute chromatographically but are distinguishable by their mass-to-charge ratio (m/z) in the mass spectrometer, the ratio of their signal intensities provides a highly accurate and precise measure of the analyte's concentration. aptochem.comclearsynth.com This approach effectively compensates for matrix effects and instrumental drift, which is crucial when analyzing trace levels of contaminants in complex biological and environmental samples. scioninstruments.comclearsynth.com The use of this compound as an internal standard is therefore fundamental to developing robust, reliable, and high-throughput methods for human biomonitoring and environmental analysis. oup.comepa.gov

Table 1: Chemical Properties of this compound

PropertyValue
Analyte Name This compound
CAS Number 2732762-53-5 lgcstandards.com
Molecular Formula C₁₈H₂₂D₄O₄
Molecular Weight 310.43
Synonym 2-(decoxycarbonyl)-3,4,5,6-tetradeuteriobenzoic acid lgcstandards.com
Isotope Label Deuterium lgcstandards.com

Properties

Molecular Formula

C₁₈H₂₂D₄O₄

Molecular Weight

310.42

Synonyms

1,2-Benzenedicarboxylic Acid 1-Decyl Ester-d4;  1,2-Benzenedicarboxylic Acid Monodecyl Ester-d4;  Phthalic Acid Monodecyl Ester-d4;  Decyl Hydrogen Phthalate-d4;  Monodecyl Phthalate-d4

Origin of Product

United States

Synthetic Methodologies and Isotopic Integrity Assessment for Monodecyl Phthalate D4

Strategies for Deuterium (B1214612) Incorporation in Phthalate (B1215562) Metabolite Synthesis

The introduction of deuterium atoms into the structure of Monodecyl Phthalate can be achieved through two primary strategies: labeling the aromatic benzene (B151609) ring or targeting specific positions on the alkyl chain. The choice of strategy depends on the intended application of the labeled compound and the synthetic feasibility.

Ring-Deuterated Phthalate Precursors for Benzene Ring Labeling

The most common and synthetically straightforward approach for preparing Monodecyl Phthalate-d4 is through the use of a ring-deuterated precursor, specifically Phthalic Anhydride-d4. This method ensures that the stable isotopes are located on the aromatic core of the molecule, a region that is typically stable during metabolic processes.

The synthesis of Phthalic Anhydride-d4 can be accomplished through the catalytic oxidation of ortho-xylene-d6 or naphthalene-d8. In this process, a mixture of the deuterated hydrocarbon and air is passed over a heated catalyst, such as vanadium pentoxide. This reaction leads to the formation of the deuterated anhydride (B1165640), which can then be purified for subsequent use. The use of a pre-labeled, commercially available precursor like Phthalic Anhydride-d4 is often the most efficient route for laboratory-scale synthesis.

Targeted Alkyl Chain Deuteration Approaches for Monodecyl Phthalate Synthesis

While less common for phthalate metabolites, targeted deuteration of the alkyl chain offers the ability to probe specific metabolic pathways involving the decyl group. This approach is significantly more complex and requires the synthesis of a custom deuterated decyl alcohol precursor.

Strategies for synthesizing deuterated long-chain alcohols may involve:

Reduction of a deuterated carboxylic acid: A deuterated decanoic acid can be reduced using a powerful reducing agent like lithium aluminum deuteride (B1239839) (LiAlD4) to introduce deuterium at the C1 position of the alcohol.

Catalytic deuteration of an unsaturated precursor: Starting with an unsaturated decenol, catalytic hydrogenation using deuterium gas (D2) and a suitable catalyst (e.g., Palladium on carbon) can introduce deuterium atoms across the double bond. The position of the double bond in the precursor determines the location of the deuterium labels in the final decyl alcohol.

These methods require careful planning and execution to achieve high isotopic enrichment at the desired positions.

Chemical Reaction Pathways for this compound Synthesis

The core of this compound synthesis lies in the formation of a monoester from the chosen deuterated precursor and the corresponding alcohol.

Esterification Reactions for Monoester Formation

The primary method for synthesizing this compound is the esterification of Phthalic Anhydride-d4 with 1-decanol (B1670082). This reaction is typically a nucleophilic acyl substitution where the hydroxyl group of the alcohol attacks one of the carbonyl carbons of the anhydride.

The reaction can be carried out under various conditions:

Thermal Condensation: Simply heating a mixture of Phthalic Anhydride-d4 and a slight excess of 1-decanol can drive the reaction towards the formation of the monoester.

Acid Catalysis: The addition of a catalytic amount of a strong acid, such as sulfuric acid, can accelerate the esterification process.

Base-Mediated Synthesis: In some cases, the reaction can be facilitated by the use of a base to deprotonate the alcohol, increasing its nucleophilicity.

The reaction is generally high-yielding for the monoester, as the formation of the diester is a slower subsequent step.

Purification Techniques for Deuterated Monodecyl Phthalate

After the synthesis, the crude product will contain the desired this compound, along with unreacted starting materials and potentially some diester byproduct. Purification is essential to isolate the target compound with high chemical purity. Common techniques include:

Liquid-Liquid Extraction: This technique can be used to remove water-soluble impurities and unreacted polar starting materials.

Column Chromatography: This is a highly effective method for separating the monoester from the non-polar diester and other byproducts. A silica (B1680970) gel column with a suitable solvent system (e.g., a gradient of hexane (B92381) and ethyl acetate) is typically employed.

Preparative High-Performance Liquid Chromatography (HPLC): For achieving very high purity, preparative HPLC using a reversed-phase column (e.g., C18) can be utilized.

The choice of purification method depends on the scale of the synthesis and the required final purity.

Spectroscopic and Chromatographic Verification of Isotopic Purity

Confirmation of the chemical structure and, crucially, the isotopic purity of the synthesized this compound is accomplished through a combination of spectroscopic and chromatographic methods.

High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., UV or mass spectrometry) is used to determine the chemical purity of the final product. The retention time of the synthesized compound is compared to that of a non-labeled standard to confirm its identity.

Mass Spectrometry (MS) , particularly high-resolution mass spectrometry (HRMS), is a powerful tool for determining the isotopic enrichment. By analyzing the mass-to-charge ratio of the molecular ion, the number of deuterium atoms incorporated into the molecule can be confirmed. The relative intensities of the isotopic peaks (M, M+1, M+2, etc.) are used to calculate the percentage of the deuterated species.

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed structural information and confirms the position of the deuterium labels.

¹H NMR (Proton NMR): In the case of ring-deuterated this compound, the signals corresponding to the aromatic protons will be absent or significantly reduced in intensity. The integration of the remaining proton signals (from the alkyl chain) relative to a known internal standard can also be used to assess purity.

¹³C NMR (Carbon-13 NMR): The carbon signals of the deuterated benzene ring will show characteristic splitting patterns (due to C-D coupling) and a decrease in intensity, confirming the location of the deuterium atoms.

The combination of these techniques provides a comprehensive assessment of the synthesized this compound, ensuring its suitability for use as an internal standard or in metabolic research.

High-Resolution Mass Spectrometry for Isotopic Abundance Determination

High-resolution mass spectrometry (HRMS) is an indispensable tool for determining the isotopic abundance of this compound. This technique allows for the precise mass measurement of the molecule and its isotopologues, enabling the calculation of the deuterium incorporation percentage.

The analysis involves the ionization of the this compound molecule, typically using electrospray ionization (ESI), followed by mass analysis in a high-resolution mass analyzer such as an Orbitrap or a time-of-flight (TOF) instrument. The resulting mass spectrum displays a cluster of peaks corresponding to the different isotopologues of the compound. The relative intensities of these peaks are used to calculate the isotopic distribution and, consequently, the isotopic purity of the deuterated standard.

Key Parameters in HRMS Analysis of this compound:

ParameterDescriptionTypical Value/Setting
Ionization Mode Electrospray Ionization (ESI) in negative ion mode is often preferred for phthalate monoesters.Negative Ion ESI
Mass Analyzer Orbitrap or Time-of-Flight (TOF) for high mass accuracy and resolution.> 60,000 FWHM
Mass Accuracy The ability to measure mass to a very high degree of precision.< 5 ppm
Isotopologue Distribution The relative abundance of ions containing different numbers of deuterium and other naturally abundant isotopes (e.g., 13C).M+0, M+1, M+2, M+3, M+4, etc.

Data Interpretation:

The isotopic abundance is determined by comparing the measured isotopic pattern with the theoretical pattern for a molecule with the desired level of deuteration. The percentage of deuterium incorporation can be calculated using the following formula:

Isotopic Purity (%) = (Sum of intensities of deuterated isotopologues / Sum of intensities of all isotopologues) x 100

This detailed analysis ensures that the internal standard has a high and known level of deuteration, which is critical for accurate quantification in isotope dilution mass spectrometry methods.

Nuclear Magnetic Resonance Spectroscopy for Deuterium Position Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for unequivocally confirming the position of the deuterium atoms within the this compound molecule. Both proton (¹H) and deuterium (²H) NMR spectroscopy are employed for this purpose.

In ¹H NMR, the absence of signals at specific chemical shifts, where protons would normally appear in the non-deuterated analogue, indicates successful deuterium substitution at those positions. For this compound, where the deuterium atoms are typically incorporated into the phthalic acid ring, the aromatic region of the ¹H NMR spectrum would show a simplified pattern compared to the unlabeled compound.

²H NMR spectroscopy provides direct evidence of the presence and location of deuterium atoms. The spectrum will exhibit signals at the chemical shifts corresponding to the deuterated positions. The integration of these signals can also provide a quantitative measure of the deuterium incorporation at each site.

Typical NMR Data for Deuterated Phthalate Esters:

NucleusExpected Observation for Phthalate-d4Information Gained
¹H NMR Disappearance or significant reduction of signals in the aromatic region (typically 7.5-7.8 ppm).Confirmation of deuterium substitution on the aromatic ring.
²H NMR Appearance of signals in the aromatic region corresponding to the chemical shifts of the deuterated carbons.Direct detection and localization of deuterium atoms.
¹³C NMR Appearance of characteristic triplets for deuterated carbons due to C-D coupling and an upfield shift (isotope effect).Further confirmation of deuterium position and provides information on the electronic environment.

The combination of ¹H and ²H NMR provides a comprehensive picture of the deuteration pattern, ensuring that the deuterium atoms are in the intended positions and that there has been no unwanted isotopic scrambling during the synthesis.

Chromatographic Separation Techniques for Isomeric Purity Assessment

The assessment of isomeric purity is crucial, as the synthesis of Monodecyl Phthalate may result in the formation of various isomers, particularly if the decyl alcohol used is a mixture of isomers (e.g., isodecyl alcohol). Chromatographic techniques, primarily Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), are employed to separate and quantify these isomers.

Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS is a widely used technique for the analysis of phthalates due to its high resolving power and sensitive detection. For the analysis of monoesters like this compound, a derivatization step (e.g., methylation or silylation) is often necessary to improve volatility and chromatographic peak shape. The separation of isomers is achieved on a capillary GC column with a suitable stationary phase.

Liquid Chromatography-Mass Spectrometry (LC-MS):

LC-MS, particularly with tandem mass spectrometry (MS/MS), offers the advantage of analyzing the monoesters directly without derivatization. Reversed-phase liquid chromatography is commonly used for the separation. The high selectivity of MS/MS detection allows for the differentiation of isomers even if they are not fully separated chromatographically.

Key Aspects of Chromatographic Purity Assessment:

TechniqueColumn TypeMobile/Carrier GasDetectionOutcome
GC-MS Capillary column (e.g., DB-5ms, HP-5ms)HeliumMass Spectrometry (Scan or SIM mode)Separation and quantification of volatile isomers after derivatization.
LC-MS/MS Reversed-phase C18 columnAcetonitrile/Water or Methanol (B129727)/Water with additivesTandem Mass Spectrometry (MRM mode)Separation and quantification of isomers without derivatization, providing high selectivity.

The chromatographic analysis confirms that the this compound internal standard consists of a single, well-defined isomer, which is essential for accurate and reproducible quantification of the target analyte.

Advanced Analytical Techniques Employing Monodecyl Phthalate D4 As an Internal Standard

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of semi-volatile organic compounds like phthalates. The use of Monodecyl Phthalate-d4 as an internal standard in GC-MS methods allows for precise quantification by correcting for variations in sample preparation and instrument response.

Derivatization Strategies for Enhanced Volatility and Detection

For many polar compounds, derivatization is a mandatory step in GC analysis to increase their volatility and thermal stability. nih.gov This process involves chemically modifying a functional group to make the analyte more suitable for GC analysis.

Silylation is the most prevalent derivatization method for compounds containing active hydrogens, such as the carboxylic acid group in phthalate (B1215562) monoesters. restek.comregistech.com The process replaces the active hydrogen with a trimethylsilyl (B98337) (TMS) group, resulting in a derivative that is less polar, more volatile, and more thermally stable. registech.com

Common silylating reagents include N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). Often, a catalyst like trimethylchlorosilane (TMCS) is added to increase the reactivity of the reagent, especially for hindered functional groups. registech.com

The reaction is typically carried out by mixing the dried sample extract with the silylating reagent in a suitable solvent (e.g., pyridine, acetonitrile) and heating the mixture. The specific conditions must be optimized for the analyte of interest.

ReagentTypical Reaction ConditionsKey Characteristics
BSTFA (+/- TMCS)Heat at 60-90°C for 30-60 minutes.A strong and versatile silylating agent with volatile byproducts. registech.com
MSTFASimilar to BSTFA, often used for more challenging derivatizations.Known for producing very stable TMS derivatives.
BSA (N,O-Bis(trimethylsilyl)acetamide)Heating is typically required.A powerful silylating reagent, though sometimes produces more byproducts. tcichemicals.com

It is critical to work in anhydrous conditions as silylating reagents are sensitive to moisture, which can lead to their deactivation. restek.comregistech.com

While derivatization is common, recent advancements have shown that direct GC-MS analysis of phthalate monoesters without this step is feasible. nih.gov This approach simplifies sample preparation, reduces the use of hazardous reagents, and avoids potential artifacts from the derivatization process. nih.gov

The success of a derivatization-free method hinges on optimizing the injection parameters to prevent thermal degradation of the polar analytes in the hot GC inlet. nih.gov Key adjustments include:

Lowering Injection Temperature: Using an injection temperature around 190°C, rather than the more conventional 250°C, can minimize the breakdown of thermally labile monoesters. nih.gov

High-Pressure Injection (HPI): This technique, also known as pulsed splitless injection, involves increasing the inlet pressure at the beginning of the injection. This leads to a faster transfer of the sample onto the analytical column, reducing the residence time in the hot liner and thus minimizing thermal decomposition. nih.gov

By carefully controlling the injector conditions, symmetric peaks can be obtained for phthalate monoesters, making direct quantification possible. nih.gov This is a significant advantage for high-throughput laboratories.

Chromatographic Column Selection and Temperature Programming for GC-MS

The separation of monodecyl phthalate from other compounds in a sample matrix is achieved on the GC column. The choice of column and the temperature program are critical for achieving good resolution and peak shape.

For phthalate analysis, a nonpolar or low-polarity capillary column is typically used. A common choice is a column with a stationary phase of 5% phenyl-methylpolysiloxane (e.g., DB-5ms, HP-5ms). oregonstate.eduoregonstate.edu These columns are robust and provide excellent separation for a wide range of semi-volatile compounds.

The temperature program is designed to elute compounds based on their boiling points. For an analysis that includes high-molecular-weight phthalates like monodecyl phthalate, the program must reach a sufficiently high final temperature.

Below is an example of a temperature program suitable for analyzing a broad range of phthalates:

StepTemperature (°C)Hold Time (min)Ramp Rate (°C/min)
Initial60-801-2-
Ramp 1to 200-10-20
Ramp 2to 300-3205-105-10

A faster temperature ramp can result in sharper peaks and shorter analysis times, but a slower ramp may be necessary to resolve closely eluting isomers. nih.gov The specific program must be optimized to provide the best separation for the target analytes in the sample matrix.

Electron Ionization (EI) Mass Spectrometry Data Acquisition for this compound

Following separation by the GC, the analytes enter the mass spectrometer's ion source. Electron Ionization (EI) is the most common ionization technique for GC-MS. nih.gov In EI, high-energy electrons (typically 70 eV) bombard the analyte molecules, causing them to ionize and fragment in a reproducible manner. oregonstate.edu

The resulting mass spectrum is a fingerprint of the molecule, which can be used for identification and quantification. For quantitative analysis using an internal standard like this compound, data is often acquired in the Selected Ion Monitoring (SIM) mode. peakscientific.comresearchgate.net In SIM mode, the mass spectrometer is set to detect only a few specific ions characteristic of the analyte and the internal standard. This significantly increases sensitivity and selectivity compared to scanning the entire mass range (Full Scan mode). nih.gov

Key data acquisition parameters include:

Ion Source Temperature: Typically set between 230°C and 280°C to ensure the analyte remains in the gas phase without thermal degradation. nih.govresearchgate.net

Mass Range (Full Scan): A range of m/z 45-500 or higher is common to capture the fragments of various phthalates. nih.gov

Selected Ions (SIM mode): For phthalates, the most abundant and characteristic fragment ion is often the phthalic anhydride (B1165640) ion at m/z 149. nih.govchromatographyonline.com Other ions related to the alkyl chain will also be present. For this compound, the mass of the characteristic fragments would be shifted by +4 amu if the deuterium (B1214612) atoms are on the phthalate ring. However, if the deuterium is on the alkyl chain, the fragmentation pattern would need to be determined empirically. The molecular ion may also be monitored if it is present in sufficient abundance.

By monitoring a quantifying ion and one or two qualifying ions for both monodecyl phthalate and this compound, a high degree of confidence in both identification and quantification can be achieved.

Sample Preparation Methodologies for Diverse Research Matrices

The accurate quantification of phthalates, including monodecyl phthalate, is critically dependent on robust sample preparation. The ubiquitous nature of many phthalate compounds presents a significant analytical challenge, necessitating meticulous extraction and clean-up procedures. This compound serves as an invaluable internal standard in these methodologies, enabling correction for analyte loss during extraction and mitigating matrix-induced quantification errors. Its chemical similarity to the target analytes ensures it behaves comparably throughout the preparation steps, from extraction to final analysis.

Liquid-Liquid Extraction (LLE) Optimization for Monodecyl Phthalate

Liquid-Liquid Extraction (LLE) is a foundational technique for isolating phthalates from aqueous samples. The optimization of LLE protocols is essential for achieving high recovery and reproducibility. The process hinges on the principle of partitioning analytes between two immiscible liquid phases, typically an aqueous sample and an organic solvent. An isotopically labeled internal standard, such as this compound, is added to the sample prior to extraction to function as a surrogate standard, allowing for the precise calculation of extraction efficiency and correction for any analyte losses. researchgate.net

The selection of an appropriate extraction solvent is the most critical parameter, driven by the polarity and hydrophobicity (LogP value) of the target phthalates. biotage.com For many phthalate esters, non-polar or moderately polar solvents are effective.

Key Optimization Parameters for LLE:

Solvent Selection: The goal is to match the polarity of the extraction solvent with the target analyte. biotage.com Solvents such as n-hexane, dichloromethane (B109758), and ethyl acetate (B1210297) are commonly employed. nih.govresearchgate.net For instance, in the analysis of non-alcoholic beverages and coffee brews, n-hexane has been identified as an effective solvent, yielding high recoveries. researchgate.netnih.gov Methylene chloride followed by hexane (B92381) is specified in U.S. EPA Method 506 for drinking water analysis. researchgate.net

Solvent-to-Sample Ratio: To ensure maximum recovery, the ratio of organic solvent to the aqueous sample should be optimized; a ratio of 7:1 is often considered a generic optimum, though this depends on the analyte's partition coefficient. biotage.com

Number of Extractions: Performing multiple extractions with smaller solvent volumes is generally more efficient than a single extraction with a large volume. researchgate.net Protocols often specify repeating the extraction process two or three times, combining the organic extracts to maximize analyte recovery. researchgate.netresearchgate.net

pH Adjustment: For ionizable compounds, adjusting the pH of the aqueous sample can suppress the ionization of the target analytes, ensuring they remain in their neutral form for optimal partitioning into the organic phase. biotage.com

Salting-Out Effect: The addition of a neutral salt, such as sodium chloride (NaCl) or sodium sulfate, to the aqueous phase increases its ionic strength. nih.govsemanticscholar.org This decreases the solubility of hydrophobic compounds like phthalates in the aqueous layer, thereby enhancing their transfer into the organic extraction solvent and improving recovery. biotage.comsemanticscholar.org This technique is particularly useful for breaking up emulsions that can form at the solvent interface. nih.gov

The use of a deuterated internal standard like this compound is integral to this process. By spiking the sample at the beginning, the standard undergoes every step of the LLE procedure alongside the native analyte. Any loss during phase separation, vigorous shaking, or solvent evaporation is mirrored by the standard. researchgate.netnih.gov The final measured ratio of the analyte to the internal standard allows for accurate quantification, correcting for these procedural losses and ensuring high-quality data. researchgate.net

Solid-Phase Extraction (SPE) Protocols for Enrichment and Clean-up

Solid-Phase Extraction (SPE) is a widely used technique for sample preparation that isolates and concentrates analytes from a liquid sample by partitioning them onto a solid sorbent. bio-conferences.org It is favored over LLE for its efficiency, reduced solvent consumption, and amenability to automation. cannabissciencetech.com For phthalate analysis, SPE provides essential clean-up by removing matrix interferences and concentrating the target analytes, which are often present at trace levels. acs.org The addition of this compound prior to SPE is crucial for correcting for variable recoveries and matrix effects, thereby improving the accuracy and precision of the analysis through isotope dilution. researchgate.netsemanticscholar.org

The choice of sorbent is the most critical factor in developing an SPE method and is based on the physicochemical properties of the phthalates and the sample matrix. acs.org Phthalates are typically analyzed using reversed-phase SPE, where the nonpolar analytes are retained on a nonpolar sorbent from a polar sample matrix. acs.org

A variety of sorbent materials are available in different cartridge formats (e.g., polypropylene (B1209903) or glass) and sizes. bio-conferences.orgcdc.gov

Interactive Table: Common SPE Sorbents for Phthalate Analysis

Sorbent Material Retention Mechanism Typical Applications & Characteristics
C18 (Octadecyl-bonded silica) Reversed-Phase The most common sorbent for phthalate extraction from aqueous samples like drinking water and food simulants. nih.govresearchgate.netacs.org
HLB (Hydrophilic-Lipophilic Balance) Reversed-Phase (Polymeric) A water-wettable copolymer (N-vinylpyrrolidone and divinylbenzene) that retains a wide range of analytes, from polar to nonpolar. biotage.combio-conferences.org It is stable over a wide pH range and offers high retention capacity. bio-conferences.org
Florisil® (Magnesium silicate) Normal-Phase Traditionally used for sample clean-up, particularly for separating phthalates from other contaminants like pesticides. biotage.comnih.gov
Polystyrene-divinylbenzene (PS-DVB) Reversed-Phase (Polymeric) A copolymer sorbent suitable for extracting non-polar compounds from water, displaying no secondary interactions and having a high surface area. researchgate.net

| Covalent Organic Frameworks (COFs) | Adsorption | Novel, porous materials used as SPE fillers that have shown high recovery and reusability for phthalate enrichment in beverage samples. researchgate.net |

The elution step involves passing a small volume of a strong organic solvent through the cartridge to desorb the retained phthalates. Optimizing the elution solvent is key to ensuring complete recovery of the analytes.

Elution Solvent Choice: The solvent must be strong enough to disrupt the analyte-sorbent interactions. Common elution solvents for phthalates from reversed-phase sorbents include acetonitrile, methanol (B129727), ethyl acetate, and mixtures like methanol/dichloromethane. nih.govresearchgate.netbio-conferences.org For example, a 50/50 (v/v) mixture of methanol in dichloromethane was found to provide the highest recoveries for several phthalates on a C18 cartridge. nih.gov In another application using an HLB sorbent, 10 mL of ethyl acetate was optimal. bio-conferences.org

Elution Volume: The volume should be sufficient to elute all retained analytes without being excessive, which would require a longer subsequent evaporation step. Studies have optimized volumes typically ranging from 6 mL to 10 mL. researchgate.netbio-conferences.org

Sample pH: The pH of the sample can influence the retention of some analytes. For phthalate analysis on C18 cartridges, adjusting the sample pH to 5.0 has been shown to yield the best results. acs.org

Matrix Interferences are a significant challenge in complex samples, where co-extracted compounds can interfere with the quantification of target analytes. researchgate.net These interferences can cause signal suppression or enhancement in the final analysis (e.g., by LC-MS). The most effective strategy to overcome matrix effects is the use of an isotope-labeled internal standard, such as this compound. mdpi.com Because the internal standard is chemically identical to the analyte, it experiences the same signal suppression or enhancement from matrix components. By calculating the ratio of the analyte signal to the internal standard signal, the matrix effect is effectively canceled out, leading to accurate quantification. researchgate.netsemanticscholar.org

Microextraction Techniques Development (e.g., SPME, DLLME)

In the pursuit of greener, faster, and more sensitive analytical methods, various microextraction techniques have been developed as alternatives to traditional LLE and SPE. These methods drastically reduce solvent consumption and sample volume while often providing high enrichment factors. This compound is an ideal internal standard for these techniques, where its addition at the start of the procedure corrects for variations in extraction efficiency and matrix effects, a practice specifically noted for improving accuracy in phthalate analysis. researchgate.net

Solid-Phase Microextraction (SPME): SPME is a solvent-free technique where a fused-silica fiber coated with a stationary phase is exposed to a sample or its headspace. cdc.gov Analytes partition onto the fiber, which is then transferred directly to the injection port of a gas chromatograph (GC) for thermal desorption and analysis. For phthalate analysis in water, common fiber coatings include polyacrylate (PA) and polydimethylsiloxane-divinylbenzene (PDMS-DVB). researchgate.netresearchgate.net Automation of the SPME process can improve precision. cdc.gov Advanced SPME applications include the use of molecularly imprinted polymer (MIP) fibers for highly selective extraction of specific phthalates. acs.orgepa.gov

Dispersive Liquid-Liquid Microextraction (DLLME): DLLME is a rapid microextraction method based on a ternary solvent system. semanticscholar.org A mixture of an extraction solvent (a few microliters of a water-immiscible organic solvent like n-heptane) and a disperser solvent (a water-miscible solvent like acetone (B3395972) or methanol) is rapidly injected into the aqueous sample. researchgate.net This creates a cloudy solution of fine microdroplets, maximizing the surface area for extraction. After centrifugation, the sedimented organic phase is collected for analysis. researchgate.net Innovations on this technique include:

Ultrasound–Vortex-Assisted DLLME (UVA-DLLME): Utilizes ultrasound and vortex mixing to enhance dispersion and extraction efficiency. researchgate.net

Air-Assisted LLE (AALLME): A variation that eliminates the need for a disperser solvent by repeatedly sucking and injecting the sample and extraction solvent mixture with a syringe to form fine droplets. chromforum.org

Single-Drop Microextraction (SDME): In SDME, a single microdrop (e.g., 1 µL) of an organic solvent, such as toluene, is suspended from the tip of a microsyringe needle and immersed in the stirred sample solution. nih.gov After a set extraction time, the drop is retracted back into the syringe and injected directly into the GC. nih.gov

These microextraction techniques offer high enrichment factors and low detection limits, often reaching the sub-ppb level, making them suitable for trace analysis of phthalates in various matrices, including beverages and environmental water. researchgate.netnih.govcdc.gov

Minimization of Phthalate Contamination in Laboratory Procedures ("Phthalate Blank Problem")

The trace analysis of phthalates is notoriously challenging due to the "phthalate blank problem"—the frequent and often unavoidable background contamination from the laboratory environment. nih.govresearchgate.net Phthalates, particularly common ones like di(2-ethylhexyl) phthalate (DEHP) and dibutyl phthalate (DBP), are ubiquitous as plasticizers in a vast array of laboratory products. nih.govmdpi.com Since they are not chemically bound to polymer matrices, they can easily leach, migrate, or adsorb onto surfaces, leading to false positives or overestimated concentrations. biotage.com Rigorous control measures are therefore essential for reliable quantification. cdc.gov

Primary Sources of Phthalate Contamination:

Laboratory Air and Dust: The laboratory air is a major source of contamination, with phthalates adsorbing onto dust particles and subsequently settling on equipment surfaces, especially glassware. nih.govresearchgate.net

Solvents and Reagents: High-purity organic solvents (e.g., hexane, acetone, dichloromethane) and even purified water can contain trace levels of phthalates. biotage.commdpi.commdpi.com

Plastic Labware: A significant source of contamination comes from flexible plastic items. Common culprits include pipette tips, plastic syringes, filter holders (PTFE), tubing (especially PVC), and Parafilm®. researchgate.netresearchgate.netmdpi.com

Glassware: While glass is preferred, its surfaces can readily adsorb airborne phthalates. nih.gov Contamination can also arise from cap liners of storage vials. chromforum.org

Analytical Instrumentation: Components within the analytical system, such as GC septa, vial septa (PTFE-silicone), and the outer surface of syringe needles, can introduce or carry over contamination. researchgate.netchromforum.org

Interactive Table: Strategies to Minimize Phthalate Contamination

Category Minimization Procedure
Glassware Preparation Avoid plastic containers entirely. researchgate.net Rinse all glassware sequentially with clean solvents like acetone, hexane, and dichloromethane. nih.gov Bake glassware at high temperatures (e.g., 450-500 °C) overnight to thermally desorb organic contaminants. cdc.govmdpi.comnih.gov Store cleaned glassware inverted or covered with baked aluminum foil. researchgate.netepa.gov
Solvents and Reagents Use the highest purity solvents available. epa.gov Purify solvents just before use by redistilling in an all-glass apparatus or by passing them through activated aluminum oxide. researchgate.netnih.govresearchgate.net
Lab Consumables Use glass or gas-tight syringes instead of plastic ones. researchgate.netmdpi.com Avoid vinyl gloves; use nitrile gloves instead. researchgate.net Minimize the use of any plastic materials, especially flexible PVC. researchgate.netepa.gov
Laboratory Environment Maintain a clean, dust-free environment. researchgate.net Avoid using products containing phthalates in the lab, such as certain floorings or paints. biotage.com

| Analytical Procedure | Run procedural blanks with every batch of samples to assess the background contamination level. nih.gov The sample result is considered valid only if it is significantly higher (e.g., 3-5 times) than the blank. chromforum.org Minimize the number of sample preparation steps and the amount of solvents used. cdc.gov |

By implementing these stringent procedures, laboratories can reduce background levels to below 1 ng/mL, which is critical for accurate trace-level analysis. nih.gov The consistent analysis of procedural blanks is the ultimate tool to monitor and subtract the unavoidable background contamination from sample results. nih.gov

Method Validation and Quality Control Protocols for Monodecyl Phthalate Quantification

Method validation is the documented process that confirms an analytical procedure is suitable for its intended purpose. For quantitative methods relying on an internal standard like this compound, this involves assessing several key performance characteristics to ensure the data generated is reliable, reproducible, and accurate.

Linearity demonstrates the ability of an analytical method to produce test results that are directly proportional to the concentration of the analyte within a given range. who.int To establish linearity for monodecyl phthalate quantification, a series of calibration standards are prepared at a minimum of five different concentration levels. biopharminternational.com this compound is added at a constant concentration to each standard. The calibration curve is constructed by plotting the peak area ratio of the analyte (monodecyl phthalate) to the internal standard (this compound) against the analyte concentration. The acceptance criterion for linearity is typically a correlation coefficient (r²) of 0.995 or greater. rsc.org

Sensitivity of an analytical method is defined by its Limit of Detection (LOD) and Limit of Quantitation (LOQ).

Limit of Detection (LOD): The lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified with acceptable precision and accuracy. It is often calculated as 3.3 times the standard deviation of the response divided by the slope of the calibration curve (3.3σ/S). pharmavalidation.in

Limit of Quantitation (LOQ): The lowest concentration of an analyte that can be determined with acceptable precision and accuracy. The LOQ is a critical parameter for trace analysis and is commonly calculated as 10 times the standard deviation of the response divided by the slope of the calibration curve (10σ/S). pharmavalidation.in The LOQ must be verified by analyzing samples at this concentration to confirm that precision and accuracy meet predefined acceptance criteria, often a relative standard deviation (RSD) of less than 20%. rsc.org

The Dynamic Range is the interval between the upper and lower concentrations of the analyte (from the LOQ to the highest calibration standard) for which the method has demonstrated suitable linearity, accuracy, and precision. chromatographyonline.com For assays, this range is typically 80-120% of the expected test concentration. who.int

Table 1: Representative Linearity and Sensitivity Data for Phthalate Analysis

Matrix effects are a significant challenge in sensitive analytical techniques like liquid chromatography-mass spectrometry (LC-MS). They arise from co-eluting components from the sample matrix (e.g., plasma, urine, soil) that can interfere with the ionization of the target analyte, leading to either ion suppression or enhancement. waters.comnih.govThis can adversely affect the method's reproducibility, accuracy, and sensitivity. nih.gov The use of a stable isotope-labeled internal standard, such as this compound, is the most effective strategy to compensate for these matrix effects. waters.comreddit.comBecause deuterated standards have nearly identical physicochemical properties to their non-labeled counterparts, they co-elute during chromatography and experience the same degree of ion suppression or enhancement. chromatographyonline.comBy calculating the ratio of the analyte response to the internal standard response, the variability caused by the matrix is normalized, leading to accurate and precise quantification. waters.comThis co-elution is crucial; even slight chromatographic separation between the analyte and the deuterated standard can lead to differential matrix effects and inaccurate results. chromatographyonline.com

Recovery experiments are performed to evaluate the efficiency of the sample extraction process. researchgate.netThe extraction efficiency is the percentage of the analyte that is successfully transferred from the original sample matrix to the final extract. An inefficient or inconsistent extraction process can be a major source of error in quantitative analysis.

To determine recovery, the response of an analyte in a pre-extracted (spiked before extraction) sample is compared to the response of the analyte in a post-extracted (spiked after extraction) sample, which represents 100% recovery. The use of an internal standard like this compound, added to the sample before the extraction process, is critical. sepscience.comrestek.comBy doing so, the internal standard experiences the same potential losses as the target analyte during every step of sample preparation (e.g., liquid-liquid extraction, solid-phase extraction, evaporation). sepscience.comAny loss of the analyte is mirrored by a proportional loss of the internal standard, keeping their ratio constant. This normalization ensures that the final calculated concentration is accurate, even if the absolute recovery is less than 100%. researchgate.netWhile high recovery is desirable, consistency and reproducibility are more important when a proper internal standard is used.

Table 3: Representative Extraction Recovery Data

Mentioned Compounds

Table 4: List of Chemical Compounds

Environmental Occurrence and Spatiotemporal Distribution of Monodecyl Phthalate and Its Deuterated Analogues

Detection and Quantification of Monodecyl Phthalate (B1215562) in Aquatic Systems

Analytical methods for the detection of phthalates in aquatic environments often involve gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). These techniques offer the high sensitivity and selectivity required for identifying and quantifying trace levels of these compounds. The use of isotope-labeled internal standards like Monodecyl Phthalate-d4 is a critical component of robust analytical methods, as it corrects for variations in sample preparation and instrumental analysis, thereby improving the accuracy and precision of the results.

Freshwater and Marine Environments

Studies on the occurrence of phthalate monoesters in aquatic environments have indicated their presence in river water and marine biota. While specific data on monodecyl phthalate concentrations in freshwater and marine environments are limited, the general behavior of phthalate monoesters suggests they can be found in these systems. For instance, research has shown the presence of various phthalate monoesters in river water, with concentrations of some compounds reaching the nanogram per liter (ng/L) to microgram per liter (µg/L) range. The hydrophobicity of monodecyl phthalate, as indicated by its octanol-water partition coefficient (log Kow), suggests a potential for partitioning to sediment and biota in aquatic ecosystems. core.ac.uk

A study investigating an aquatic food web in False Creek, Vancouver, analyzed for a range of monoalkyl phthalate esters (MPEs), including monodecyl phthalate. core.ac.uk While the highest concentrations were observed for other MPEs in organisms like mussels, the study highlighted the importance of considering these metabolites in environmental assessments. core.ac.uk The research also emphasized that the primary source of MPEs in the aquatic environment is likely the dietary uptake of their parent dialkyl phthalates and subsequent metabolism by biota. core.ac.uk

Wastewater Treatment Plant Effluents and Sludge

Wastewater treatment plants (WWTPs) are significant conduits for the entry of phthalates and their metabolites into the environment. Phthalates are frequently detected in both the effluent and sludge of WWTPs. While specific data for monodecyl phthalate are not widely available, studies on other phthalates provide insight into their fate in these facilities. For example, in a survey of publicly owned treatment works, various phthalate diesters were detected in wastewater feed, primary and secondary effluents, and primary and secondary sludge. nih.gov Due to their physical and chemical properties, higher molecular weight phthalates and their monoester metabolites have a tendency to adsorb to sludge particles.

The contamination of terrestrial environments can occur through the application of sewage sludge to agricultural land, making the quantification of phthalates in sludge a critical concern.

Prevalence in Terrestrial Environments and Sediments

The terrestrial presence of monodecyl phthalate can result from several sources, including the land application of contaminated sewage sludge, the disposal of plastic waste in landfills, and atmospheric deposition.

Soil and Agricultural Lands

Information specifically on monodecyl phthalate in agricultural soils is not extensively documented in scientific literature. However, the general behavior of phthalates indicates their potential for introduction into these environments through practices such as the use of plastic mulching and irrigation with contaminated water. researchgate.net Phthalates can be taken up by plants from the soil, which represents a potential pathway for entry into the food chain. researchgate.net

Studies on the parent compound, diisodecyl phthalate (DIDP), in sediments provide an indication of the potential for monodecyl phthalate to be present. Research along the Pacific coast of Japan found DIDP in a significant percentage of sediment samples. More recent studies have also detected DIDP in urban runoff sediment. The strong tendency for sorption to sediments is supported by high log Koc values.

Atmospheric Deposition and Particulate Matter

Phthalates can enter the atmosphere through volatilization from plastic products and industrial emissions. Once airborne, they can exist in both the vapor phase and adsorbed to particulate matter. Atmospheric transport and subsequent deposition represent a pathway for the widespread distribution of these compounds, including to remote areas. The atmospheric fate of phthalates is influenced by reactions with hydroxyl radicals.

Biota Monitoring Methodologies for Phthalate Metabolites

Biomonitoring studies are essential for assessing the exposure of organisms to environmental contaminants. The analysis of phthalate metabolites in biological tissues and fluids provides a more direct measure of exposure than monitoring the parent compounds alone. The use of deuterated internal standards is a cornerstone of accurate and reliable biomonitoring methods.

While specific biomonitoring methodologies for monodecyl phthalate are not extensively detailed in the available literature, the general approach for phthalate metabolites involves sensitive analytical techniques such as LC-MS/MS. These methods allow for the detection of low levels of metabolites in complex biological matrices like urine, blood, and tissue. The inclusion of a deuterated internal standard, such as this compound, for each target analyte is crucial for correcting analytical variability and ensuring data quality.

In one study, the toxicity of several phthalate monoesters was evaluated, and monodecyl phthalate was found to have a median effective concentration (EC50) of 2.3 mg/L in a bacterial toxicity test. nih.govepa.govresearchgate.net This highlights the biological activity of this metabolite and the importance of developing robust monitoring methods.

Sampling and Analysis in Invertebrate Species

The analysis of phthalates in invertebrate tissues typically involves extraction followed by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS). During such analyses, deuterated standards like this compound are essential for accurate quantification. These labeled internal standards are added to the sample at the beginning of the analytical process to correct for the loss of the target analyte during sample preparation and analysis, thereby improving the accuracy and precision of the results. While the use of deuterated analogues for other phthalates is a common practice, specific applications of this compound in invertebrate analysis are not documented in widespread literature.

Table 1: General Analytical Parameters for Phthalate Analysis in Biological Samples

Parameter Description
Instrumentation Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Extraction Technique Solvent extraction, solid-phase extraction (SPE), QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe)
Internal Standard Isotope-labeled standards (e.g., Deuterated Phthalates)

| Quantification | Isotope dilution method |

Detection in Vertebrate Biological Samples (e.g., wildlife)

There is a notable lack of specific data regarding the detection of Monodecyl Phthalate in biological samples from vertebrate wildlife. Research on phthalate exposure in vertebrates has predominantly focused on high-production-volume compounds such as Di(2-ethylhexyl) phthalate (DEHP), Dibutyl phthalate (DBP), and Benzyl butyl phthalate (BBP).

In studies that do investigate a wider range of phthalates, the detection of long-chain phthalates and their metabolites in vertebrate tissues like liver, fat, and blood is common. It is plausible that Monodecyl Phthalate could be present in wildlife exposed to sources containing this specific plasticizer, though its lower production volume compared to other phthalates may result in lower and less frequently detected concentrations. The analytical methods employed would be similar to those for invertebrate samples, relying on sensitive chromatographic and mass spectrometric techniques where this compound would serve as an ideal internal standard.

Spatiotemporal Trends and Global Distribution Patterns

Specific studies detailing the spatiotemporal trends and global distribution patterns of Monodecyl Phthalate are absent from the current body of scientific literature. The environmental distribution of phthalates is largely governed by their production volume, usage patterns, and physicochemical properties.

For long-chain phthalates in general, their low volatility and high lipophilicity mean they tend to partition to organic matter in soil and sediment, leading to persistence in these environmental compartments. Their distribution is often linked to populated and industrialized areas, which act as primary sources of emission. Over time, the concentrations of some regulated phthalates like DEHP have shown decreasing trends in certain regions, while their replacements have shown increasing trends. Without specific production and usage data for the parent esters of Monodecyl Phthalate, it is difficult to infer its specific global distribution and temporal trends.

Environmental Transport and Partitioning Mechanisms of Monodecyl Phthalate

While specific data for Monodecyl Phthalate is limited, its environmental transport and partitioning can be inferred from the behavior of other long-chain phthalates.

Biodegradation Pathways and Kinetics

Biodegradation is a primary degradation pathway for phthalate esters in the environment. The process is initiated by the enzymatic hydrolysis of one of the ester bonds to form the monoester (Monodecyl Phthalate in this case) and the corresponding alcohol. This initial step is often rate-limiting, particularly for long-chain phthalates. The monoester is then further hydrolyzed to phthalic acid, which can be subsequently degraded by microorganisms through ring cleavage to enter central metabolic pathways.

The rate of biodegradation for phthalates is inversely related to the length of their alkyl chains. Longer chains, such as the decyl group in Monodecyl Phthalate's parent diester, present steric hindrance to the esterase enzymes, resulting in slower degradation rates compared to short-chain phthalates. Consequently, long-chain phthalates are generally more persistent in the environment. While specific kinetic data for Monodecyl Phthalate is unavailable, half-lives for other long-chain phthalates can be on the order of weeks to months in soil and sediment under optimal conditions.

Table 2: General Biodegradation Half-lives of Phthalate Esters in Soil

Phthalate Ester Alkyl Chain Length Typical Half-life (days)
Dimethyl Phthalate (DMP) Short (C1) 1 - 10
Diethyl Phthalate (DEP) Short (C2) 2 - 15
Dibutyl Phthalate (DBP) Medium (C4) 10 - 30

Note: Data are generalized from various studies and can vary significantly based on environmental conditions.

Photodegradation and Hydrolysis Processes

Abiotic degradation processes such as photodegradation and hydrolysis also contribute to the environmental fate of phthalates, although they are generally considered less significant than biodegradation for long-chain phthalates under typical environmental conditions.

Photodegradation: Phthalates can undergo direct photolysis by absorbing UV radiation from sunlight, and indirect photolysis through reactions with photochemically produced reactive species like hydroxyl radicals. However, in aquatic systems, the strong sorption of long-chain phthalates to sediment and particulate matter reduces their availability in the water column where they would be exposed to sunlight, thereby limiting the importance of photodegradation.

Hydrolysis: Phthalate esters can be hydrolyzed abiotically, a process that is dependent on pH and temperature. The hydrolysis rates are generally slow at neutral pH but increase under acidic or basic conditions. Similar to biodegradation, the rate of hydrolysis decreases with increasing length of the alkyl chain. For long-chain phthalates, the environmental half-life due to hydrolysis is typically very long, often on the scale of years, making it a minor removal pathway compared to biodegradation.

Sorption to Particulate Matter and Sediments

The environmental partitioning of Monodecyl Phthalate is expected to be dominated by its sorption to organic carbon in soil, sediment, and suspended particulate matter. This is due to the hydrophobic nature of its long alkyl chain. The tendency of a chemical to sorb to organic matter is quantified by the organic carbon-water (B12546825) partition coefficient (Koc).

Long-chain phthalates exhibit high Koc values, indicating a strong affinity for the solid phase over the aqueous phase. This strong sorption has several consequences: it reduces the concentration of the compound in the water phase, limits its bioavailability for microbial degradation, and decreases its mobility in the environment, leading to accumulation in sediments and sludge. While the specific Koc for Monodecyl Phthalate is not reported, it is expected to be high, in line with other long-chain phthalates.

Table 3: Representative Log Koc Values for Different Phthalates

Phthalate Ester Log Koc (L/kg)
Diethyl Phthalate (DEP) 2.2 - 2.7
Dibutyl Phthalate (DBP) 2.9 - 3.8
Benzyl Butyl Phthalate (BBP) 3.6 - 4.9

Note: Values are indicative and sourced from various literature compilations.

Metabolic Pathway Elucidation and Biotransformation Kinetics of Monodecyl Phthalate

Primary Metabolism of Parent Phthalates to Monodecyl Phthalate (B1215562)

The initial step in the metabolism of parent dialkyl phthalates, such as didecyl phthalate, is the hydrolysis of one of the ester linkages to form the corresponding monoalkyl phthalate. This conversion to monodecyl phthalate is a crucial activation step, as the monoester metabolites are often considered the more biologically active species.

Role of Esterases and Lipases in Hydrolysis

The hydrolysis of long-chain phthalate diesters to their monoester form is primarily catalyzed by carboxylesterases and lipases. These enzymes are widely distributed in various tissues, including the intestine and liver. The enzymatic action involves the cleavage of an ester bond, yielding the monoester and the corresponding alcohol. This initial metabolic transformation is a detoxification step in the sense that it prepares the compound for further metabolism and excretion; however, the resulting monoester can be more toxic than the parent diester. In vitro and in vivo studies have demonstrated that upon hydrolysis, diester phthalates can become more biologically active. mdpi.com

Porcine and bovine pancreatic cholesterol esterases have been shown to hydrolyze a variety of phthalic acid esters (PAEs) into their monoesters within a timeframe of 15 minutes to 6 hours. researchgate.net While specific studies on didecyl phthalate are limited, the general consensus is that long-chain phthalates are readily metabolized by these hydrolytic enzymes.

Enzyme Characterization and Substrate Specificity for Long-Chain Phthalates

The efficiency of hydrolysis of phthalate esters by esterases and lipases is influenced by the structure of the phthalate, particularly the length and branching of the alkyl side chains. Generally, PAEs with long alkyl chains are more resistant to degradation catalyzed by carboxylesterases and lipases compared to those with shorter alkyl chains. researchgate.net This suggests that the steric hindrance of the long decyl chain in didecyl phthalate may influence the rate of its hydrolysis to monodecyl phthalate.

Studies on various esterases have revealed different substrate specificities. For instance, some microbial esterases have been identified that can hydrolyze a range of phthalates. The substrate specificity of these enzymes is a key determinant in the rate of primary metabolism of different phthalate esters. nih.gov Lipases, a specific class of esterases, are capable of releasing long-chain fatty acids from water-insoluble esters and are also involved in the hydrolysis of long-chain phthalates. mdpi.com The specific esterases and lipases responsible for the in vivo hydrolysis of didecyl phthalate to monodecyl phthalate in humans have not been fully characterized, but it is expected to be a rapid and efficient process based on data from other long-chain phthalates.

Secondary Metabolic Pathways of Monodecyl Phthalate

Following its formation, monodecyl phthalate undergoes further metabolic transformations, primarily through oxidative reactions (Phase I) and subsequent conjugation reactions (Phase II). These secondary metabolic pathways are essential for increasing the water solubility of the metabolite, which facilitates its excretion from the body. For long-chain phthalates like DiDP, the monoesters are extensively transformed into secondary oxidized metabolites. researchgate.net

Oxidative Biotransformation Mechanisms (e.g., Hydroxylation, Carboxylation)

The secondary metabolism of long-chain phthalate monoesters is predominantly carried out by the cytochrome P450 (CYP) enzyme system, a family of monooxygenases primarily located in the liver. These enzymes catalyze the oxidation of the alkyl side chain of the monoester. In the case of monodecyl phthalate, this would involve hydroxylation at various positions on the decyl chain, followed by further oxidation to form ketones (oxo-metabolites) and carboxylic acids (carboxy-metabolites).

A study on the toxicokinetics of di-isodecyl phthalate (DiDP) in rats identified several oxidized metabolites of mono-isodecyl phthalate (MiDP), including mono-hydroxy-isodecyl-phthalate (MHiDP), mono-carboxy-isononyl-phthalate (MCiNP), and mono-oxo-isodecyl-phthalate (MOiDP). nih.govhmdb.ca This indicates that similar oxidative pathways are likely for monodecyl phthalate. The formation of these oxidized metabolites is a critical step in the detoxification process. Studies on other long-chain phthalates, such as di(2-ethylhexyl) phthalate (DEHP), have shown that CYP2C9 and CYP3A4 are major isoforms involved in the oxidation of its monoester, MEHP. nih.gov It is plausible that these or other CYP isoforms are also responsible for the oxidative metabolism of monodecyl phthalate.

Table 1: Oxidative Metabolites of Long-Chain Phthalate Monoesters

Parent Phthalate Primary Metabolite Secondary Oxidative Metabolites
Di-isodecyl Phthalate (DiDP) Mono-isodecyl Phthalate (MiDP) Mono-hydroxy-isodecyl-phthalate (MHiDP), Mono-carboxy-isononyl-phthalate (MCiNP), Mono-oxo-isodecyl-phthalate (MOiDP)

Note: This table includes data from closely related long-chain phthalates to infer the likely metabolic pathway for Monodecyl Phthalate due to the limited specific data available for this compound.

Phase II Conjugation Reactions (e.g., Glucuronidation)

Following oxidative metabolism, both the primary monoester and its oxidized metabolites can undergo Phase II conjugation reactions. The most common conjugation reaction for phthalate metabolites is glucuronidation, which is catalyzed by UDP-glucuronosyltransferases (UGTs). This process involves the attachment of a glucuronic acid moiety to the metabolite, which significantly increases its water solubility and facilitates its elimination in the urine. researchgate.net

Studies on the glucuronidation of mono(2-ethylhexyl) phthalate (MEHP) have identified several UGT isoforms involved in this process, including UGT1A3, UGT1A9, UGT2B4, and UGT2B7 in the liver, and UGT1A7, UGT1A8, UGT1A9, UGT1A10, and UGT2B7 in the intestine. nih.gov Given the structural similarities, it is highly probable that these same UGT isoforms are also responsible for the glucuronidation of monodecyl phthalate and its oxidized metabolites. The conjugated forms of DiDP and its metabolites have been quantified in plasma, urine, and feces, confirming the importance of this pathway. nih.govhmdb.ca

In Vitro Studies for Metabolic Pathway Characterization

In vitro experimental systems are invaluable tools for elucidating the metabolic pathways of xenobiotics like phthalates. These systems, which include tissue subcellular fractions (e.g., microsomes, cytosol) and cell cultures, allow for the study of specific enzymatic reactions in a controlled environment.

For instance, in vitro studies using human and rat liver microsomes have been instrumental in identifying the specific CYP450 isoforms involved in the oxidative metabolism of MEHP. nih.gov Similarly, recombinant human UGT isoforms have been used to determine which enzymes are responsible for the glucuronidation of MEHP. nih.gov

An in vitro model of testis development using rat testicular cells has demonstrated the capability of this system to metabolize phthalate diesters to their monoester metabolites, indicating the presence of active lipases. nih.gov This model also showed gene expression for CYPP450s, suggesting that secondary metabolism can also be studied in such systems. nih.gov

While specific in vitro studies focusing on the metabolism of didecyl phthalate and monodecyl phthalate are not abundant in the published literature, the methodologies employed for other long-chain phthalates provide a clear framework for future research. Such studies would involve incubating monodecyl phthalate with liver microsomes in the presence of necessary cofactors to identify oxidative metabolites, and with various UGT isoforms to characterize its glucuronidation profile.

Table 2: In Vitro Systems for Phthalate Metabolism Studies

In Vitro System Application in Phthalate Metabolism Key Findings for Long-Chain Phthalates
Liver Microsomes Study of Phase I (oxidative) and Phase II (glucuronidation) metabolism. Identification of specific CYP450 and UGT isoforms involved in the metabolism of MEHP. nih.govnih.gov
Recombinant Enzymes Characterization of the activity and specificity of individual metabolic enzymes (CYPs and UGTs). Determination of the kinetic parameters of MEHP glucuronidation by various UGT isoforms. nih.gov

Note: This table summarizes common in vitro models and their applications in studying the metabolism of long-chain phthalates, which are applicable to the study of Monodecyl Phthalate.

Cell-Free Systems (e.g., Microsomal Preparations)

Cell-free systems, such as liver microsomes, are invaluable tools for studying the kinetics of Phase I metabolic reactions in a controlled environment. Microsomes are vesicles derived from the endoplasmic reticulum of hepatocytes and are rich in cytochrome P450 (CYP) enzymes, which are crucial for oxidative metabolism.

It is important to note that the metabolic rate can be influenced by the specific CYP isoforms present in the microsomal preparation, which can vary between species and individuals.

Cell Culture Models for Biotransformation Investigations

Cell culture models, particularly primary hepatocytes or liver cell lines (e.g., HepG2), offer a more comprehensive in vitro system for studying biotransformation as they contain a wider array of both Phase I and Phase II metabolic enzymes. In these models, researchers can investigate the complete metabolic cascade of Monodecyl Phthalate, from its initial oxidation to its subsequent conjugation.

In Vitro SystemKey Metabolic Reactions StudiedExpected Kinetic Data
Liver Microsomes Phase I: Oxidative metabolism of the alkyl side chain by CYP enzymes.Km and Vmax for the formation of hydroxylated, carboxylated, and oxo-metabolites.
Cultured Hepatocytes Phase I: Oxidation of the alkyl chain. Phase II: Glucuronidation of the monoester and its oxidized metabolites by UGTs.Rates of formation of Phase I and Phase II metabolites, overall clearance rate.

Comparative Biotransformation Kinetics Across Model Organisms

The rate and profile of Monodecyl Phthalate metabolism can vary significantly across different species. These differences are primarily due to variations in the expression and activity of metabolic enzymes.

Species-Specific Enzyme Activities and Metabolic Rates

Significant species differences have been observed in the metabolism of phthalates. For example, in the case of di(2-ethylhexyl) phthalate (DEHP), primates, including humans, tend to glucuronidate the monoester metabolite directly. In contrast, rats are less efficient at glucuronidating the monoester and instead favor further oxidation of the alkyl side chain. nih.govnih.gov This suggests that similar species-specific preferences may exist for the metabolism of Monodecyl Phthalate.

Such differences in metabolic pathways can lead to variations in the types and amounts of metabolites produced, which in turn can influence the toxicokinetics and potential toxicity of the compound in different species. For instance, if one species produces a higher proportion of a more toxic metabolite, it may be more susceptible to the adverse effects of the parent compound. In vitro studies using liver preparations from different species are crucial for elucidating these species-specific metabolic profiles and rates. nih.gov

Species GroupPredominant Metabolic Pathway for Phthalate MonoestersImplication for Monodecyl Phthalate
Primates (including Humans) Glucuronidation of the monoester.Likely to form Monodecyl Phthalate glucuronide.
Rats Oxidation of the alkyl side chain.Likely to form a higher proportion of oxidized metabolites of Monodecyl Phthalate.

Influence of Enzyme Polymorphisms on Monodecyl Phthalate Metabolism

Genetic variations, or polymorphisms, in the genes encoding metabolic enzymes can lead to inter-individual differences in the ability to metabolize xenobiotics, including phthalates. Polymorphisms in CYP and UGT genes have been shown to affect the metabolism of various drugs and environmental chemicals.

For phthalates, genetic polymorphisms in enzymes such as CYP2C9 and various UGTs (e.g., UGT1A7, UGT2B7, UGT2B15) have been identified as potential modifiers of individual susceptibility to phthalate exposure. nih.gov For example, certain single nucleotide polymorphisms (SNPs) in these genes could lead to enzymes with altered activity, resulting in either faster or slower metabolism of Monodecyl Phthalate. Individuals with polymorphisms that result in slower metabolism may have higher and more prolonged internal exposure to the parent compound and its primary metabolites, which could potentially increase their risk of adverse health effects.

Application of Monodecyl Phthalate-d4 as a Metabolic Tracer in Kinetic Studies

The use of stable isotope-labeled internal standards is a cornerstone of modern analytical chemistry, and this compound is a prime example of such a tool in the study of phthalate metabolism. The "-d4" designation indicates that four hydrogen atoms in the phthalate's benzene (B151609) ring have been replaced with deuterium (B1214612), a stable isotope of hydrogen. This subtle change in mass does not significantly alter the chemical properties of the molecule, but it allows it to be distinguished from its non-deuterated counterpart by mass spectrometry.

In metabolic kinetic studies, this compound serves as an ideal internal standard. When added to a biological sample (e.g., microsomal incubation, cell culture media, urine) at a known concentration, it behaves almost identically to the endogenous or experimentally introduced Monodecyl Phthalate throughout the sample preparation and analysis process. This co-elution and co-ionization in liquid chromatography-mass spectrometry (LC-MS) allows for accurate quantification of the unlabeled Monodecyl Phthalate and its metabolites, as any loss or variation during the analytical procedure will affect both the labeled and unlabeled compounds equally.

While its primary and well-documented use is as an internal standard for accurate quantification, the principles that make this compound an excellent standard also make it a highly effective metabolic tracer. By introducing a known amount of this compound into an in vitro or in vivo system, researchers can track its metabolic fate with high precision. The deuterated metabolites can be identified and quantified by mass spectrometry, allowing for the elucidation of metabolic pathways and the calculation of kinetic parameters such as rates of formation and clearance. The use of deuterated compounds in this manner helps to overcome the challenges of background levels of the non-deuterated compound that may be present in the experimental system.

Application of Monodecyl Phthalate D4 in Exposure Assessment Methodologies and Biomarker Research

Methodological Frameworks for Human Biomonitoring of Phthalate (B1215562) Metabolites

Human biomonitoring for phthalates relies on the measurement of their metabolites in biological samples, primarily urine, to assess internal body burden. The methodologies are designed to be robust and reproducible, from sample collection to analysis.

The choice of urine sample type is a critical consideration in study design, as it impacts the interpretation of exposure data. Phthalates are rapidly metabolized and excreted, with half-lives typically under 24 hours, leading to high intra-individual variability in urinary metabolite concentrations. nih.gov

24-Hour Urine Collection: This method is considered the gold standard for exposure assessment. By collecting all urine voided over a 24-hour period, it provides an integrated measure of exposure that averages out diurnal variations in both exposure and urinary output. However, this method is burdensome for participants, leading to potential compliance issues and higher costs in large-scale epidemiological studies.

Spot Urine Samples: These consist of a single urine collection at a random time. They are non-invasive and easy to collect, making them the most common method in large biomonitoring programs. A significant drawback is that a single spot sample may not accurately represent an individual's average daily exposure due to high temporal variability. acs.orgresearchgate.net For high-molecular-weight phthalates like DiDP, this variability can be pronounced, increasing the risk of exposure misclassification. acs.org

First-Morning Voids: This type of sample is collected upon waking. It is more concentrated than a random spot sample and may represent an integrated exposure over the nighttime period. Studies have found that first-morning and spot urine samples are generally as useful as 24-hour samples for assessing population-level exposure to phthalate metabolites. researchgate.net

For all sample types, concentrations are often adjusted for urinary dilution using creatinine concentration or specific gravity to improve the reliability of the measurement. cdc.gov Studies comparing these methods indicate that while 24-hour samples provide the highest reliability (assessed by intraclass correlation coefficients, or ICCs), the slight improvement may not justify the significant additional effort compared to spot or first-morning samples. acs.orgresearchgate.net

Standardization of procedures before the main analysis (pre-analytical phase) is crucial to ensure the integrity and validity of biomonitoring data. This phase includes sample collection, handling, processing, and storage, where errors can account for up to 70% of all laboratory errors. medlabmag.com

Key standardization steps include:

Contamination Avoidance: Phthalates are ubiquitous in the laboratory environment, and contamination of samples is a major concern. cdc.govnih.gov It is essential to use collection materials (e.g., cups, tubes) that have been pre-screened and confirmed to be free of phthalates. Field blanks should be included in biomonitoring programs to monitor for potential contamination during sample collection and handling. nih.gov

Sample Handling and Transport: After collection, samples should be handled minimally. For serum samples, it is critical to denature enzymes immediately after collection to prevent the in-vitro hydrolysis of parent phthalate diesters that may have contaminated the sample, which would artificially inflate the metabolite concentration. oup.com

Storage: Biological specimens for phthalate analysis should be stored frozen, preferably at or below -40°C, to maintain stability for several years prior to analysis. cdc.gov Standard operating procedures (SOPs) must be established for all pre-analytical processes to minimize variability and prevent errors. medlabmag.com

Analytical Strategies for Assessing Monodecyl Phthalate as an Exposure Biomarker

The assessment of Monodecyl Phthalate relies on highly sensitive and selective analytical techniques capable of measuring trace levels in complex biological matrices.

The quantitative determination of phthalate metabolites, including Monodecyl Phthalate, is predominantly performed using high-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS). nih.govnih.govrsc.org This technique offers high selectivity and sensitivity.

The typical analytical workflow involves several steps:

Enzymatic Deconjugation: In the body, phthalate metabolites are often conjugated with glucuronic acid to increase water solubility and facilitate excretion. An enzymatic hydrolysis step, typically using β-glucuronidase, is performed to cleave this bond and measure the total metabolite concentration. cdc.govnih.gov

Sample Extraction and Cleanup: Solid-phase extraction (SPE) is commonly used to isolate the metabolites from the complex biological matrix (e.g., urine salts, proteins) and to concentrate the analytes. nih.govnih.gov

Instrumental Analysis: The extracted sample is injected into the HPLC-MS/MS system. The analytes are separated chromatographically before being ionized and detected by the mass spectrometer, which provides highly specific and sensitive quantification. nih.gov

While Monodecyl Phthalate (also known as Monoisodecyl Phthalate or MiDP) is a primary hydrolytic metabolite of DiDP, studies have shown it to be a less sensitive biomarker than its secondary, oxidative metabolites, such as monocarboxyisononyl phthalate (MCiNP). nih.govsemanticscholar.org In many human urine samples, MiDP is not detected, whereas oxidative metabolites are found in over 90% of the population, suggesting that exposure to DiDP would be underestimated if only the primary monoester were measured. semanticscholar.orgresearchgate.net

Table 1. Analytical Methods for Phthalate Metabolites in Biological Samples
TechniqueMatrixSample PreparationTypical Limits of Detection (LODs)Reference
HPLC-MS/MSUrineEnzymatic Deconjugation, Solid-Phase Extraction (SPE)0.1 - 1.0 ng/mL nih.gov
Column-Switching LC-MS/MSSerum & UrineOn-line clean-up and extraction0.08 - 0.67 ng/mL (Serum) nih.gov
HPLC-APCI-MS/MSUrineEnzymatic Deconjugation, SPELow ng/mL range nih.gov

The use of stable isotope-labeled internal standards is fundamental to achieving high accuracy and precision in mass spectrometry-based quantification. Monodecyl Phthalate-d4 is specifically synthesized for this purpose. lgcstandards.com

The principle, known as isotope dilution, involves adding a known amount of the deuterated standard (e.g., this compound) to each sample prior to any preparation steps. nih.govnih.gov

Chemical and Physical Similarity: this compound is chemically and physically identical to the native (non-labeled) Monodecyl Phthalate. Therefore, it behaves in the same manner during extraction, chromatography, and ionization in the mass spectrometer. Any loss of analyte during sample preparation or variations in instrument response will affect both the native analyte and the deuterated standard equally.

Mass Differentiation: The deuterium (B1214612) atoms give this compound a higher mass than the native compound. The mass spectrometer can distinguish between the two based on this mass difference.

Development of Reference Intervals for Monodecyl Phthalate in Research Cohorts (Methodological Aspects)

Reference intervals, which typically encompass the central 95% of values from a healthy reference population, are essential for interpreting an individual's biomonitoring result. Establishing these intervals is a systematic process.

The methodological steps, as outlined by bodies like the Clinical and Laboratory Standards Institute (CLSI), include:

Defining the Reference Population: The first step is to clearly define the characteristics of the "healthy" population. This involves establishing specific inclusion and exclusion criteria (e.g., age, sex, geographic location, absence of specific diseases or occupational exposures). nih.gov

Recruitment and Sampling: A statistically sufficient number of reference individuals (a minimum of 120 is often recommended) are recruited, and biological samples are collected following the standardized pre-analytical procedures described previously. nih.gov

Laboratory Analysis: All samples are analyzed using a validated, high-quality analytical method, such as the HPLC-MS/MS methods incorporating deuterated internal standards discussed above.

Statistical Analysis: The distribution of the biomarker concentrations is examined. After identifying and appropriately handling any statistical outliers, the 2.5th and 97.5th percentiles of the distribution are calculated to define the lower and upper limits of the 95% reference interval. nih.gov

Partitioning: The data should be analyzed to determine if separate reference intervals are needed for different subpopulations (e.g., partitioned by age, sex, or ethnicity) if significant differences are observed. nih.gov

For environmental chemicals like phthalate metabolites, data from large-scale population surveys such as the National Health and Nutrition Examination Survey (NHANES) are often used to establish population-level reference ranges (e.g., geometric means and select percentiles). semanticscholar.org However, for a less-sensitive biomarker like Monodecyl Phthalate that is frequently non-detected, establishing a lower reference limit can be challenging, and results are often presented as detection frequencies and percentile distributions for the detected values.

Source Apportionment Methodologies Employing Phthalate Metabolite Profiles

Source apportionment studies aim to identify the origins of chemical exposures by examining the relative proportions of different chemicals or their metabolites in biological or environmental samples. mdpi.com For phthalates, this involves analyzing the profile of various urinary phthalate metabolites to trace exposure back to specific products or environments. mdpi.com Phthalates are categorized into low- and high-molecular-weight compounds, which are used in different applications. nih.gov For instance, low-molecular-weight phthalates like Dimethyl Phthalate (DMP) and Diethyl Phthalate (DEP) are common in personal care products, while high-molecular-weight phthalates such as Di-(2-ethylhexyl) Phthalate (DEHP) and Diisononyl Phthalate (DINP) are primarily used as plasticizers in materials like PVC. mdpi.comnih.gov

The accurate quantification of these diverse metabolite profiles is fundamental to the success of source apportionment. This is where isotope-labeled internal standards, such as this compound, become indispensable. In analytical methods like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS), this compound is added to samples to ensure the precise measurement of high-molecular-weight phthalate monoesters. alfa-chemistry.comnih.govnih.govresearchgate.net By correcting for analytical variability, these standards enable the creation of reliable phthalate metabolite profiles, which can then be statistically analyzed to link patterns of exposure to specific sources.

Table 1: Examples of Phthalates and Their Associated Sources

Phthalate Class Common Compounds Primary Applications & Sources
Low-Molecular-Weight Dimethyl Phthalate (DMP), Diethyl Phthalate (DEP), Dibutyl Phthalate (DBP) Solvents in cosmetics, fragrances, personal care products, adhesives. mdpi.comnih.gov

| High-Molecular-Weight | Di-(2-ethylhexyl) Phthalate (DEHP), Di-n-octyl Phthalate (DNOP), Diisononyl Phthalate (DINP), Diisodecyl Phthalate (DIDP) | Plasticizers in PVC, vinyl flooring, food packaging, medical devices, toys. nih.govaccustandard.com |

Methodological Advancements in Non-Targeted and Suspect Screening for Phthalate Metabolites

Recent advancements in analytical chemistry have moved beyond quantifying a pre-defined list of chemicals (targeted analysis) to identifying a broader range of compounds. Non-targeted and suspect screening methodologies utilize high-resolution mass spectrometry (HRMS), such as quadrupole time-of-flight (QTOF) systems, to screen samples for hundreds or thousands of potential contaminants. nih.govencyclopedia.pubresearchgate.net

Suspect Screening: In this approach, a list of "suspected" compounds is created based on known uses, predicted metabolism, or environmental fate. The HRMS instrument then searches for the exact masses of these potential metabolites in a sample. This compound and other labeled standards are crucial for validating these methods. They are used to confirm the retention times and fragmentation patterns of suspected metabolites, thereby increasing the confidence in their identification.

Non-Targeted Screening: This discovery-based approach seeks to identify any and all compounds present in a sample without a preconceived list. nih.gov The process involves complex data analysis to find chemical signals, determine their chemical formulas, and elucidate their structures. Isotope-labeled standards like this compound play a vital role in this process in several ways:

Isotope Pattern Recognition: In studies where a labeled parent phthalate is used, data analysis software can specifically search for the unique isotopic signature of its metabolites, making it easier to find them within a complex dataset. nih.gov

Fragmentation Pathway Elucidation: By comparing the fragmentation spectra of a labeled standard with that of an unknown compound, analysts can confirm the identity of new or unexpected phthalate metabolites. nih.govresearchgate.net Researchers have identified common, structurally specific fragment ions that act as diagnostic filters to quickly prioritize precursor ions associated with phthalate metabolites. nih.gov

Quality Control: Labeled standards help ensure the analytical system is performing correctly and can be used to differentiate true signals from background noise or contamination.

These advanced screening methods, supported by the use of isotope-labeled internal standards, provide a more comprehensive picture of human exposure to phthalates and their metabolites, moving beyond the usual target analytes to discover previously unmonitored biomarkers. nih.govresearchgate.net

Table 2: Role of this compound in Advanced Screening Methodologies

Methodology Description Role of this compound (as an Internal Standard)
Targeted Analysis Quantifies a pre-defined list of specific phthalate metabolites. Ensures accuracy and precision by correcting for matrix effects and analyte loss during sample preparation. alfa-chemistry.comnih.govnih.gov
Suspect Screening Screens for a list of suspected, but not routinely monitored, compounds based on exact mass. Confirms retention time and fragmentation patterns to validate the identification of suspected metabolites.

| Non-Targeted Screening | Aims to identify all detectable compounds in a sample, including completely unknown metabolites. | Aids in recognizing metabolite signals through unique isotopic patterns and helps in the structural elucidation of novel metabolites. nih.govnih.govresearchgate.net |

Table 3: List of Chemical Compounds Mentioned

Compound Name Abbreviation
Benzyl Butyl Phthalate BBP
Dibutyl Phthalate DBP
Dicyclohexyl Phthalate DCHP
Di-(2-ethylhexyl) Phthalate DEHP
Diethyl Phthalate DEP
Di-isodecyl Phthalate DIDP
Di-isobutyl Phthalate DiBP
Diisononyl Phthalate DINP
Dimethyl Phthalate DMP
Di-n-octyl Phthalate DNOP
This compound
Mono-(2-ethyl-5-hydroxyhexyl) Phthalate MEHHP
Mono-(2-ethyl-5-oxohexyl) Phthalate MEOHP
Mono-(2-ethylhexyl) Phthalate MEHP
Monobenzyl Phthalate MBzP
Monobutyl Phthalate MBP
Monocarboxyisononyl phthalate MCiNP
Monoethyl Phthalate MEP
Monohydroxyisodecyl phthalate MHiDP
Monomethyl Phthalate MMP

Quality Assurance, Inter Laboratory Harmonization, and Standardization in Monodecyl Phthalate Research

Role of Certified Reference Materials and Analytical Standards for Monodecyl Phthalate-d4

Certified Reference Materials (CRMs) and analytical standards are fundamental to ensuring the quality and validity of analytical measurements in this compound research. ansi.orgfishersci.com this compound, a deuterated form of monodecyl phthalate (B1215562), serves as a stable isotope-labeled internal standard in analytical methods, such as high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS). nih.gov The use of such internal standards is crucial for correcting variations in sample preparation and instrumental analysis, thereby improving the accuracy and precision of the quantification of the target analyte.

CRMs are materials that are sufficiently homogeneous and stable with respect to one or more specified properties, and have been established to be fit for their intended use in a measurement process. ansi.org For this compound, CRMs would be used to:

Establish Metrological Traceability: CRMs provide a direct link to a recognized standard, ensuring that measurement results are traceable to the International System of Units (SI). cpachem.comresearchgate.net This is a key requirement for laboratories accredited under ISO/IEC 17025. ansi.org

Method Validation: Analytical methods used to determine the concentration of phthalate metabolites are validated using CRMs to assess their accuracy, precision, and linearity. fishersci.comcpachem.com

Calibration of Instruments: CRMs with a certified purity are used to prepare calibration standards for analytical instruments. cpachem.com

Quality Control: CRMs are analyzed alongside routine samples to monitor the ongoing performance of the analytical method. ansi.org

Several suppliers provide deuterated phthalate standards, including Monoisodecyl Phthalate-d4, which are essential for research in this field. lgcstandards.comaccustandard.comaccustandard.com The certificate of analysis accompanying a CRM provides crucial information, including the certified value, its associated uncertainty, and a statement of metrological traceability. ansi.orgcpachem.com

Inter-laboratory Comparison Studies and Proficiency Testing Programs for Phthalate Metabolites

Inter-laboratory comparison studies and proficiency testing (PT) programs are critical for assessing and improving the analytical performance of laboratories involved in phthalate metabolite research. nih.govaoac.org These programs provide an independent evaluation of a laboratory's performance and help to identify potential issues with their analytical methods. scientificlabs.co.uk

Proficiency testing schemes, such as the one conducted within the HBM4EU project, are instrumental in evaluating the performance of laboratories measuring phthalate biomarkers in human urine. nih.gov In such programs, participating laboratories receive identical samples and are required to analyze them for specific phthalate metabolites. The results are then compared to a reference value to assess the accuracy of each laboratory's measurements.

A notable outcome of these programs is the observable improvement in laboratory performance over time. For instance, in the HBM4EU program, a significant enhancement in performance was noted after the first round, with an average satisfactory performance rate of 90% achieved by the end of the program. nih.gov The interlaboratory reproducibility, a measure of the agreement between results from different laboratories, was found to be around 24% for biomarkers of single-isomer phthalates. nih.gov

The following table summarizes the improvement in satisfactory performance for the determination of various phthalate metabolites in the HBM4EU proficiency testing program over four rounds.

Phthalate MetaboliteRound 1Round 2Round 3Round 4
MEHP74%83%91%95%
5OH-MEHP70%83%91%95%
5oxo-MEHP70%83%91%95%
MnBP83%87%95%95%
MiBP83%87%95%95%
MBzP83%91%95%100%
MEP83%91%95%100%
MMP78%87%91%95%
MCHP78%87%91%95%
MCPP78%87%91%95%
Data adapted from the HBM4EU project proficiency testing results. nih.gov

Inter-laboratory studies are also crucial for identifying the sources of variability among laboratories. aoac.org One significant source of variability can be the accuracy of the analytical standards themselves. oup.com Studies have shown that commercial phthalate metabolite certified solutions may not always be accurate, and lot-to-lot discrepancies can significantly affect the accuracy of the results. oup.com This highlights the importance of using well-characterized and certified reference materials.

Another challenge is the analysis of mixed-isomer phthalates, such as DiNP and DiDP, where the interlaboratory reproducibility has been observed to be higher (around 43%) compared to single-isomer phthalates. nih.gov This increased variability can be attributed to the complexity of the isomeric mixtures and the challenges in their chromatographic separation and quantification.

Development and Adherence to Standard Operating Procedures (SOPs)

The development and strict adherence to Standard Operating Procedures (SOPs) are fundamental for ensuring consistency and quality in the analysis of phthalates. cpsc.govcpsc.gov Regulatory bodies and research consortia often provide detailed SOPs for the determination of phthalates in various matrices. For example, the U.S. Consumer Product Safety Commission (CPSC) has established a standard operating procedure for the determination of phthalates in children's toys and child care articles. cpsc.govcpsc.gov

Key elements typically included in an SOP for phthalate analysis are:

Sample Preparation: Detailed instructions on how to prepare the sample for analysis, which may include grinding, dissolution in specific solvents, and precipitation of polymers. cpsc.govcpsc.gov

Extraction: Specific procedures for extracting the phthalates from the sample matrix, often using techniques like solid-phase extraction (SPE). oup.com

Instrumental Analysis: Detailed parameters for the analytical instrument, such as a Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system. oup.comcpsc.govcpsc.gov This includes information on the column, temperature program, and mass spectrometer settings.

Quality Control: Requirements for quality control measures, such as the analysis of laboratory reagent blanks, calibration standards, and quality control samples. cpsc.govcpsc.govcdc.gov

Data Analysis and Calculations: Procedures for quantifying the concentration of the target phthalates and for reporting the results. slideshare.net

The Centers for Disease Control and Prevention (CDC) also provides a comprehensive laboratory procedure manual for the analysis of phthalates and their metabolites in urine, which outlines the necessary steps for sample handling, preparation, and analysis. cdc.gov

Implementation of ISO/IEC Quality Standards in Phthalate Metabolite Analysis

The implementation of international quality standards, particularly ISO/IEC 17025, is a hallmark of a competent and reliable testing laboratory. This standard specifies the general requirements for the competence, impartiality, and consistent operation of laboratories. oup.com Laboratories accredited to ISO/IEC 17025 have demonstrated that they have a robust quality management system and are technically competent to perform specific tests.

In the context of phthalate metabolite analysis, adherence to ISO/IEC 17025 ensures that:

The analytical methods are properly validated. oup.com

The equipment is calibrated and maintained.

The personnel are competent.

The results are traceable to national or international standards.

The laboratory participates in proficiency testing programs.

Furthermore, providers of proficiency testing materials often produce these materials in accordance with ISO/IEC 17043, which outlines the requirements for the competence of providers of proficiency testing schemes. scientificlabs.co.uk

Harmonization of Data Reporting and Interpretation Protocols in Collaborative Studies

In large-scale and collaborative research projects involving multiple laboratories, the harmonization of data reporting and interpretation protocols is crucial for ensuring that the data can be pooled and compared in a meaningful way. nih.govnih.govnih.gov The HBM4EU project is an example of a collaborative effort where harmonization of analytical methods and data reporting was essential for achieving comparable results across participating laboratories. nih.gov

Harmonization efforts typically involve:

Standardized Analytical Methods: Encouraging laboratories to use similar analytical techniques, such as enzymatic deconjugation of metabolites followed by solid-phase extraction and LC-MS/MS analysis. nih.gov

Common Reporting Units: Ensuring that all laboratories report their results in the same units.

Harmonized Data Formatting: Using a common data format to facilitate the merging and analysis of datasets from different sources. nih.gov

Agreed-upon Interpretation Criteria: Establishing common criteria for the interpretation of results, such as the definition of limits of detection and quantification.

Prospective data harmonization, where investigators agree on a common set of variables and data collection tools before the study begins, is the ideal approach. nih.gov However, retrospective harmonization of already collected data is also a valuable, albeit more challenging, approach. nih.gov Such harmonization initiatives are critical for maximizing the scientific impact of individual studies and for enabling large-scale meta-analyses. nih.govresearchgate.netresearchgate.net

Future Research Trajectories and Methodological Innovations in Monodecyl Phthalate D4 Studies

Advancements in High-Throughput Analytical Platforms for Monodecyl Phthalate-d4

The demand for rapid and efficient analysis of environmental and biological samples has spurred the development of high-throughput analytical platforms. researchgate.net Traditional analytical techniques are often insufficient for screening the vast number of samples required in large-scale biomonitoring and environmental studies. researchgate.net High-throughput experimentation (HTE) workflows, which allow for dozens to thousands of experiments per day, necessitate equally rapid analytical methods. researchgate.netnih.gov

Key advancements focus on accelerating liquid chromatography (LC) and mass spectrometry (MS), the cornerstone techniques for quantifying compounds like this compound. Innovations include:

Ultrahigh-Performance Liquid Chromatography (UHPLC): Reduces analysis time significantly compared to conventional LC. nih.gov

Automated Sample Preparation: Robotics and automated systems minimize manual handling, reduce contamination risk, and increase sample throughput.

Acoustic Mist Ionization (AMI): This technology enables the contactless transfer of nanoliter-scale samples directly into a mass spectrometer at a rate of up to three samples per second. nih.gov Such platforms can achieve a throughput of 100,000 samples per day on a single instrument, revolutionizing screening for metabolic profiling and other applications. nih.gov

These platforms not only increase the speed of analysis but also enhance the quality and reproducibility of data, which is critical for large-scale studies investigating exposure to phthalates.

Integration of Omics Technologies for Comprehensive Phthalate (B1215562) Metabolite Profiling

Understanding the biological impact of phthalates requires a holistic view that a single analytical method cannot provide. The integration of multiple "omics" technologies—metabolomics, genomics, transcriptomics, and proteomics—offers a powerful, systems-biology approach to profile phthalate metabolites and their effects comprehensively. researchgate.netmdpi.com

Metabolomics, the study of small molecules or metabolites within a biological system, provides a direct functional readout of cellular activity. nih.gov However, it has inherent limitations, such as the potential for false positives, as many metabolites participate in multiple biochemical reactions. nih.gov Integrating metabolomics with other omics data can overcome these limitations and provide a clearer picture. researchgate.netnih.gov

Toxicogenomics: This field combines genomics with toxicology to understand how chemical exposures, such as to phthalates, affect gene expression. ecetoc.org Studies have used this approach to identify gene pathways targeted during phthalate-induced testicular dysgenesis, providing mechanistic insights into their endocrine-disrupting effects. ecetoc.org

Multi-Omics Synergy: By combining data from transcriptomics (gene expression), proteomics (protein levels), and metabolomics, researchers can trace the biological impact of a chemical from the gene to the functional outcome. mdpi.com This integrated approach is crucial for identifying novel biomarkers of exposure and effect, and for understanding the complex regulatory networks that govern the metabolic fate of compounds like Monodecyl Phthalate. researchgate.net

This multi-omics strategy allows for a more complete understanding of the mechanisms underlying phthalate toxicity and helps to build more accurate models of their biological activity. mdpi.comecetoc.org

Development of Novel Sampling Techniques for Environmental and Biological Matrices

The accuracy of any chemical analysis depends heavily on the quality of the sampling and sample preparation steps. For ubiquitous compounds like phthalates, a significant challenge is avoiding sample contamination during collection, storage, and analysis. mdpi.com Furthermore, the complexity of environmental matrices (e.g., soil, water) and biological samples (e.g., blood, milk) often requires extensive clean-up procedures. mdpi.comnih.gov

Recent innovations in sampling and extraction aim to create greener, faster, and more efficient methods:

Miniaturized Techniques: Methods like solid-phase microextraction (SPME) and its variations use minimal to no solvent, reducing waste and potential contamination. nih.gov These techniques offer a sustainable alternative to classical methods like liquid-liquid extraction. nih.gov

Advanced Materials: The development of novel materials, such as molecularly imprinted polymers (MIPs) and metal-organic frameworks (MOFs), is driving innovation. nih.gov These materials can be engineered for high selectivity, allowing for the efficient extraction of specific analytes like phthalates from complex samples. nih.gov

Multi-Residue Methods: The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) approach and similar strategies are being adapted for biological matrices. nih.gov These methods are designed to extract a wide range of polar and non-polar chemicals simultaneously, making them ideal for multi-targeted and non-target screening analyses. nih.gov

These novel techniques improve the efficiency and selectivity of sample preparation, enabling more accurate and reliable quantification of this compound in diverse and challenging matrices.

Theoretical Modeling and Computational Approaches in Phthalate Research

Computational tools are becoming indispensable in environmental science and toxicology, offering ways to predict the behavior and effects of chemicals, thereby reducing reliance on costly and time-consuming experimental studies. plos.orgnih.gov

Environmental fate models are mathematical tools used to predict how chemicals move and transform in the environment. researchgate.net These models are crucial for risk assessment as they can estimate chemical concentrations in different environmental compartments like air, water, and soil. researchgate.netepa.gov

The core of these models is a mass balance equation that accounts for various processes:

Transport and Dispersion: How a chemical moves with air or water currents. epa.gov

Transformation: Degradation of the chemical through processes like hydrolysis or photolysis. epa.gov

Intermedia Partitioning: The tendency of a chemical to move between different media (e.g., from water to sediment). epa.gov

By inputting the physical-chemical properties of a phthalate, such as its vapor pressure and water solubility, these models can simulate its environmental distribution over time. researchgate.netepa.gov This predictive capability helps identify where a contaminant is likely to accumulate and what its persistence will be. researchgate.net

Model TypeDescriptionKey InputsApplication Example
Multimedia Compartmental Models (MCMs) Divides the environment into well-mixed compartments (air, water, soil, sediment) and models the transfer between them. nih.govChemical properties (solubility, vapor pressure), emission rates, environmental characteristics.Predicting the regional distribution of a phthalate released from industrial sources.
Spatial River/Watershed Models Provide a more detailed, spatially resolved simulation of contaminant transport within a river or watershed system. nih.govRiver flow rates, discharge pathways, sediment characteristics.Estimating the concentration of a phthalate downstream from a wastewater treatment plant.

This table provides an interactive overview of predictive models for environmental fate and transport.

In silico (computer-based) tools are increasingly used to predict how xenobiotics like phthalates are metabolized in the body. nih.gov These approaches can screen large numbers of chemicals to identify potential metabolites and predict their biological interactions, guiding further experimental research. nih.gov

Key computational methods include:

Metabolite Prediction Software: Programs like BioTransformer and Meteor use databases of known metabolic reactions to predict the likely metabolites of a parent compound. nih.govfrontiersin.org They can predict multiple generations of Phase I and Phase II metabolites. nih.gov

Molecular Docking: This technique simulates the interaction between a molecule (e.g., a phthalate monoester) and a biological target, such as a nuclear receptor. plos.orgresearchgate.net Studies have used docking to show that long-chain phthalates may bind more strongly to receptors like sex hormone-binding globulin (SHBG) and peroxisome proliferator-activated receptors (PPARs), suggesting a higher potential for endocrine disruption. plos.orgbu.edu

Toxicogenomic Approaches: By mining databases that link chemicals to gene expression changes and diseases, researchers can build networks of interaction. techscience.com This can help identify the molecular pathways most likely to be affected by phthalate exposure and uncover potential biomarkers. techscience.com

In Silico ToolFunctionApplication in Phthalate Research
Metabolism Simulators (e.g., BioTransformer) Predicts Phase I and Phase II metabolites of a parent compound. nih.govfrontiersin.orgGenerating a list of potential metabolites of Monodecyl Phthalate for targeted analysis.
Molecular Docking Software Models the binding of a ligand to a protein receptor to predict binding affinity. plos.orgAssessing the potential for Monodecyl Phthalate's primary metabolite to interact with and disrupt endocrine receptors like PPARγ. bu.edu
Comparative Toxicogenomics Database (CTD) Mines curated data to link chemicals, genes, and diseases. techscience.comIdentifying gene networks and pathways associated with phthalate exposure to predict potential health outcomes.

This table interactively showcases in silico tools for metabolic pathway prediction.

Q & A

Q. What analytical validation steps are required for regulatory acceptance of this compound as a reference material?

  • Methodological Answer : Follow OECD Test Guidelines (e.g., TG 456) for stability, homogeneity, and commutability testing. Submit data to agencies like the EPA or EFSA, including interlaboratory comparison results and uncertainty budgets. Address compliance with ZDHC MRSL limits if used in industrial applications .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.